N-Methyl-N'-(2,4,5-trimethylphenyl)thiourea
Description
N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Properties
CAS No. |
62616-55-1 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-methyl-3-(2,4,5-trimethylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-7-5-9(3)10(6-8(7)2)13-11(14)12-4/h5-6H,1-4H3,(H2,12,13,14) |
InChI Key |
WANFDKZEUCWCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=S)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea can be synthesized through the reaction of N-methylthiourea with 2,4,5-trimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the synthesis of N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea may involve the use of automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically obtained through crystallization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various N-substituted thiourea derivatives.
Scientific Research Applications
N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the inhibition of specific enzymes.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the methyl and trimethylphenyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the methyl and trimethylphenyl substituents.
N,N’-Dimethylthiourea: A similar compound with two methyl groups instead of the trimethylphenyl group.
N-Phenylthiourea: Contains a phenyl group instead of the trimethylphenyl group.
Uniqueness
N-Methyl-N’-(2,4,5-trimethylphenyl)thiourea is unique due to the presence of the 2,4,5-trimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and binding interactions compared to other thiourea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
